molecular formula C20H23N5O4 B2692129 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879450-61-0

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2692129
CAS No.: 879450-61-0
M. Wt: 397.435
InChI Key: YDGICSCLXGOZFY-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative featuring a substituted imidazo[2,1-f]purine-2,4-dione core. Its structure includes a 3,4-dimethoxyphenethyl group at position 8 and methyl groups at positions 1, 6, and 5.

Properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-11-12(2)25-16-17(23(3)20(27)22-18(16)26)21-19(25)24(11)9-8-13-6-7-14(28-4)15(10-13)29-5/h6-7,10H,8-9H2,1-5H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGICSCLXGOZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the use of a Pd-catalyzed amide coupling reaction. In this process, 3-alkyl and 3-arylamino-2-chloropyridines react with simple primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol . The reaction conditions often require refluxing to achieve good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Key Imidazo[2,1-f]Purine-2,4-Dione Derivatives
Compound Name Substituents at Position 8 Alkyl Groups (Positions 1,3,6,7) Key Functional Groups
Target Compound 3,4-Dimethoxyphenethyl 1,6,7-Trimethyl Methoxy, Methyl
CB11 () 2-Aminophenyl 1,6,7-Trimethyl + 3-butyl Amino, Butyl
AZ-853 () 4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl 1,3-Dimethyl Fluorophenyl, Piperazine
AZ-861 () 4-(4-(3-Trifluoromethylphenyl)piperazinyl)butyl 1,3-Dimethyl Trifluoromethyl, Piperazine
Compound 3i () 5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl 1,3,7-Trimethyl Fluorophenyl, Piperazine
Compound 5 () 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl 1,3-Dimethyl Dimethoxyisoquinoline

Key Observations :

  • The 3,4-dimethoxyphenethyl group in the target compound distinguishes it from analogs with halogenated arylpiperazine (e.g., AZ-853, AZ-861) or dihydroxy-substituted phenethyl moieties (e.g., xanthine-dopamine hybrids in ). Methoxy groups may reduce polarity compared to hydroxylated analogs, enhancing blood-brain barrier penetration .
  • The 1,6,7-trimethyl substitution is unique; most analogs feature methyl groups at positions 1 and 3. This could influence steric hindrance and receptor binding selectivity.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Selected Analogs
Compound Primary Target/Activity Key Findings Reference
CB11 PPARγ agonist (anticancer) Induces apoptosis in NSCLC cells via ROS, MMP collapse, and caspase-3 activation. EC₅₀ = 5–10 µM . [1]
AZ-853/AZ-861 5-HT1A/5-HT7 receptors (antidepressant) AZ-861 shows stronger 5-HT1A agonism (Ki = 0.2 nM vs. 0.6 nM for AZ-853). Both reduce immobility in FST at 2.5–5 mg/kg . [6]
Compound 3i 5-HT1A receptor (antidepressant) Reduces immobility in FST at 2.5 mg/kg; anxiolytic in four-plate test . [2]
Xanthine-Dopamine Hybrids () Multitarget (PDE4, dopamine receptors) High purity (>98%) and moderate lipophilicity; potential for neurodegenerative diseases. [3]

Key Insights :

  • The target compound’s 3,4-dimethoxy group may confer dual activity: the phenethyl moiety resembles dopamine hybrids (), while methoxy substitutions could modulate serotonin receptor affinity, as seen in 5-HT1A-targeted analogs .

Physicochemical Profile :

  • Molecular Weight : ~455 g/mol (estimated), comparable to AZ-853 (MW = 483.5) .
  • Lipophilicity : LogP ~2.5–3.0 (predicted), higher than dihydroxyphenethyl analogs (LogP ~1.5–2.0) due to methoxy groups .
  • Metabolic Stability : Methyl groups at positions 1, 6, and 7 may reduce oxidative metabolism, as seen in 1,3-dimethyl derivatives () .

Biological Activity

8-(3,4-Dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the imidazopyridine derivative class. Its unique structure includes a fused imidazole ring with a purine moiety and various functional groups such as methoxy and methyl groups. This compound has attracted attention due to its potential pharmacological applications and biological activities.

  • Molecular Formula : C20H23N5O4
  • Molecular Weight : Approximately 395.43 g/mol
  • CAS Number : 879450-61-0

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems and enzymes. Research indicates that it may act as a positive allosteric modulator of GABA_A receptors and has shown potential as a dual inhibitor of phosphodiesterase (PDE) enzymes. Specifically, it has been investigated for its effects on serotonin receptors (5-HT_1A and 5-HT_7) and PDE4B/10A inhibition, which are crucial in regulating mood and anxiety levels.

Pharmacological Studies

  • Antidepressant Activity : Preliminary studies have indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. For instance, one study demonstrated that specific derivatives showed significant activity in the forced swim test (FST), suggesting potential for treating depression .
  • Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. In vivo studies revealed that certain derivatives produced effects greater than those of standard anxiolytics like diazepam .
  • Anti-diabetic Properties : As a DPP-4 inhibitor, the compound has been explored for its potential in managing diabetes by enhancing insulin secretion and lowering blood glucose levels.

Table of Biological Activities

Activity Target Effect Reference
Antidepressant5-HT_1A/5-HT_7 receptorsIncreased serotonin activity
AnxiolyticGABA_A receptorsReduced anxiety behaviors
Anti-diabeticDPP-4 enzymeImproved glucose tolerance

Case Study 1: Antidepressant Potential

A study published in PubMed focused on synthesizing various derivatives of imidazo[2,1-f]purine compounds to evaluate their affinity for serotonin receptors. The results indicated that certain derivatives exhibited high binding affinity for the 5-HT_1A receptor and significant antidepressant-like effects in behavioral tests .

Case Study 2: Anxiolytic Properties

Another investigation assessed the anxiolytic properties of selected derivatives in mice models. The results showed that these compounds significantly reduced anxiety-like behaviors compared to controls, indicating their potential as therapeutic agents for anxiety disorders .

Future Directions

Research is ongoing to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies will likely focus on:

  • Detailed molecular modeling to understand binding interactions with target receptors.
  • Clinical trials to assess efficacy and safety in humans.
  • Exploration of additional therapeutic applications beyond mood disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via alkylation or substitution reactions at the N-8 position of the imidazo-purine-dione core. Key steps include:

  • Core Preparation : Start with 1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione, synthesized through cyclization of substituted xanthine derivatives under acidic conditions.
  • Sidechain Introduction : React the core with 3,4-dimethoxyphenethyl bromide or chloride in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product, achieving yields of 40–55% .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H NMR : Identify the imidazo-purine-dione core via characteristic proton signals:
  • Methyl groups at δ 3.2–3.5 ppm (singlets for 1,6,7-trimethyl).
  • Phenethyl protons (δ 2.8–3.1 ppm for CH2_2 and δ 6.7–6.9 ppm for aromatic protons).
  • 13^{13}C NMR : Confirm carbonyl carbons (C-2 and C-4) at δ 155–160 ppm and methoxy carbons at δ 55–56 ppm .
  • IR : Validate carbonyl stretches (C=O) at 1680–1720 cm1^{-1}.
  • HRMS : Use electrospray ionization (ESI) to confirm the molecular ion peak (e.g., [M+H]+^+) with <5 ppm mass error .

Q. What are the recommended protocols for evaluating initial biological activity (e.g., enzyme inhibition or receptor binding)?

  • Methodological Answer :

  • Adenosine Receptor Binding : Perform competitive binding assays using 3^3H-labeled antagonists (e.g., DPCPX for A1_1 receptors) in HEK293 cells expressing recombinant receptors. Calculate IC50_{50} values via nonlinear regression .
  • Antimicrobial Screening : Use microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans), with MIC values determined at 24–48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with modified phenethyl groups (e.g., halogenation, nitro, or hydroxyl substitutions) and compare binding affinities .
  • Core Modifications : Replace the 1,6,7-trimethyl groups with bulkier substituents (e.g., ethyl, cyclopropyl) to assess steric effects on receptor interactions .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and lipophilic (logP) parameters with activity trends .

Q. What experimental strategies address contradictory activity data across different biological assays (e.g., in vitro vs. ex vivo)?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and buffer conditions (e.g., Mg2+^{2+} concentration for receptor stability) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess cytochrome P450-mediated degradation, which may explain reduced ex vivo efficacy .
  • Dose-Response Reproducibility : Use randomized block designs with ≥4 replicates to control for batch-to-batch variability .

Q. How can computational methods (e.g., molecular docking or MD simulations) predict binding modes to adenosine receptors?

  • Methodological Answer :

  • Docking Workflow :

Retrieve receptor structures (e.g., A2A_{2A}R PDB: 4EIY) and prepare with protonation states at pH 7.2.

Generate ligand conformers using OMEGA2 and dock with Glide SP/XP.

Validate poses via MM-GBSA binding energy calculations .

  • Dynamic Behavior : Run 100 ns MD simulations in explicit solvent to assess stability of hydrogen bonds (e.g., between methoxy groups and Thr88) .

Q. What stability studies are critical for ensuring compound integrity during long-term storage or in biological matrices?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and pH extremes (1–13) for 7 days. Monitor degradation via HPLC-PDA .
  • Biological Matrix Stability : Spike plasma/serum with the compound, incubate at 37°C for 24 hours, and quantify via LC-MS/MS. Use protease inhibitors to prevent enzymatic breakdown .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques Evidence Source
Synthesis OptimizationReaction time, solvent polarity, yieldColumn chromatography, NMR
Biological ActivityIC50_{50}, MIC, receptor subtype selectivityRadioligand binding, microdilution assays
Stability ProfilingDegradation products, half-lifeHPLC-PDA, LC-MS/MS
Computational ModelingBinding energy, hydrogen bond occupancyGlide docking, MD simulations

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